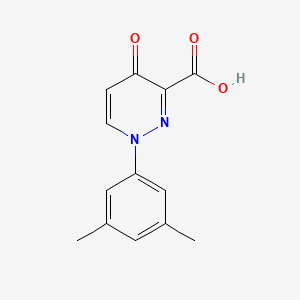

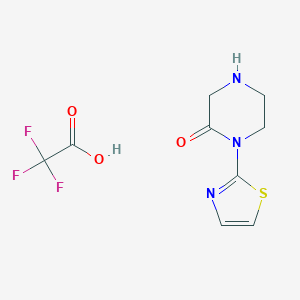

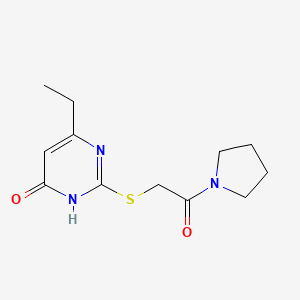

![molecular formula C13H26N2O2 B2697370 tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate CAS No. 1934550-27-2](/img/structure/B2697370.png)

tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate” is a chemical compound . It is also known as tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate . The CAS Number of this compound is 1934550-27-2 .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” includes a carbamate group (N-CO-O) and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Carbamates like “this compound” can participate in various chemical reactions. For instance, they can undergo C-N cross-coupling reactions .Scientific Research Applications

Synthesis and Intermediate Use

Tert-butyl carbamate derivatives are frequently synthesized as intermediates for the production of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This compound was synthesized through a series of steps, highlighting the utility of tert-butyl carbamate derivatives in synthesizing complex molecules (Zhao et al., 2017).

Pesticide Analogues

Research into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid involves tert-butyl carbamate derivatives. These studies demonstrate the synthesis of analogues to assess potential efficacy and safety of new pesticide compounds, illustrating the chemical's role in developing agricultural chemicals (Brackmann et al., 2005).

Stereoselective Synthesis

Tert-butyl carbamate derivatives are used in the stereoselective synthesis of key intermediates for pharmaceuticals. An efficient route was developed for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's utility in precise chemical synthesis tasks (Wang et al., 2017).

Organic Synthesis Methodology

Tert-butyl carbamate derivatives play a role in organic synthesis methodologies, such as the protection of hydroxyl groups or as intermediates in complex synthesis pathways. This versatility highlights the chemical's importance in facilitating various synthetic strategies in organic chemistry (Corey & Venkateswarlu, 1972).

Genotoxicity Studies

Research into the genotoxic effects of various compounds, including tert-butyl ether derivatives, provides insight into potential health risks associated with exposure. These studies are crucial for understanding the environmental and health impacts of chemical compounds (Chen et al., 2008).

Properties

IUPAC Name |

tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWSHTPBPKDBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

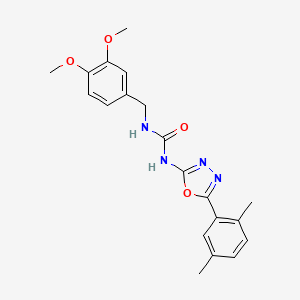

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)

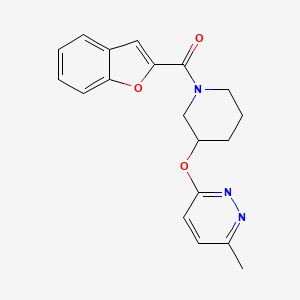

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)

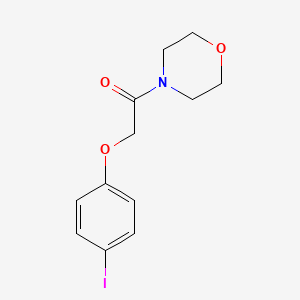

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)